molecular formula C12H11ClO2 B8411702 7-Chloro-1,6-dimethoxynaphthalene

7-Chloro-1,6-dimethoxynaphthalene

Cat. No. B8411702
M. Wt: 222.67 g/mol
InChI Key: ZHTSJZVCDSGHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1,6-dimethoxynaphthalene is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1,6-dimethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1,6-dimethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

7-chloro-1,6-dimethoxynaphthalene

InChI

InChI=1S/C12H11ClO2/c1-14-11-5-3-4-8-6-12(15-2)10(13)7-9(8)11/h3-7H,1-2H3

InChI Key

ZHTSJZVCDSGHPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(C=C21)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0.5 L round bottom flask equipped with magnetic stirring bar and thermometer was charged with 1,6-dimethoxynaphtalene (14.56 g, 77.36 mmol), THF (50 ml) and resultant solution was cooled to −78° C. (acetone/dry ice bath). Solution of butyl lithium (1.6 M in hexane, 53.18 ml, 85.09 mmol) was added through a syringe during 10 min. Mixture was allowed to warm to room temperature and stirred for 20 h. Then reaction mixture was cooled again to −78° C. and solution of hexachloroethane (20.144 g, 85.09 mmol) in THF (50 ml) was added through a syringe during 10 min. Reaction mixture was allowed to warm to room temperature, diluted with 1N HCl (150 ml), EtOAc (200 ml) and transferred into separation funnel. Organic phase was washed with saturated NaCl solution (2×30 ml), dried over MgSO4 and concentrated in vacuum. Residue was purified by vacuum flash chromatography (SiO2, 150 g, 35-65 m, eluent 10% EtOAc in hexane) to give a mixture (˜3:2) of 47 and 46. Pure desired product (47) was obtained by multiple crystallizations from ether (5.0 g, 22.5 mmol, yield=29%) as white solid. 1H NMR (CDCl3): δ 8.38 (s, 1H), 7.49-7.37 (m, 3H), 6.82 (dd, J=7.2, 1.0 Hz; 1H), 4.11 (s, 3H), 4.08 (s, 3H).
Quantity
14.56 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
acetone dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53.18 mL
Type
reactant
Reaction Step Three
Quantity
20.144 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

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